2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
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Description
2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H21FN2O3 and its molecular weight is 428.463. The purity is usually 95%.
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Scientific Research Applications
Reaction Mechanisms and Chemical Synthesis
Research highlights the significance of quinoline and its derivatives in chemical synthesis, demonstrating their role in the formation of complex molecules. For instance, the reaction of acetaminobenzamide with triethyloxonium fluoroborate, leading to quinazolinone derivatives, showcases the compound's relevance in synthetic chemistry (Kato, Takada, & Ueda, 1976).
Structural Analysis and Properties
Studies on amide-containing isoquinoline derivatives have shed light on their structural aspects and properties, especially in forming crystalline solids and gels upon treatment with different acids. These findings illustrate the compound's utility in understanding molecular self-assembly and gelation processes (Karmakar, Sarma, & Baruah, 2007).
Biological Evaluation and Molecular Docking
Research has also focused on the biological evaluation and molecular docking of quinazoline derivatives, indicating their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. This suggests their applicability in anti-cancer strategies (Riadi et al., 2021).
Antioxidant Activity
The synthesis of pyrazole-acetamide derivatives and their characterization revealed significant antioxidant activity. This points to the compound's potential use in exploring antioxidant mechanisms and designing molecules with free radical scavenging properties (Chkirate et al., 2019).
Antimicrobial and Anticancer Applications
Further research into quinazolinyl acetamides has uncovered their design and synthesis for analgesic and anti-inflammatory activities, providing insights into their therapeutic potential and underlying mechanisms (Alagarsamy et al., 2015).
Properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O3/c1-2-17-7-9-18(10-8-17)25(31)22-15-29(23-6-4-3-5-21(23)26(22)32)16-24(30)28-20-13-11-19(27)12-14-20/h3-15H,2,16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEZGXADACQKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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